2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid
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Overview
Description
2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid is a chemical compound known for its unique structural features and significant applications in various fields. The presence of the trifluoromethyl group imparts distinct chemical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered intermediates . This process can be achieved using reagents such as CF3SO2Na under metal-free conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonic acid derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.
Scientific Research Applications
2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of biological systems and enzyme interactions.
Medicine: It is explored for its potential therapeutic effects and as a precursor in drug development.
Industry: The compound is utilized in the production of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and enzymes. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: These compounds share the trifluoromethyl group and pyridine ring structure, making them similar in terms of chemical properties and applications.
Trifluoromethylbenzenes: These compounds contain a trifluoromethyl group attached to a benzene ring, offering similar stability and reactivity.
Uniqueness
2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid is unique due to the presence of both the trifluoromethyl group and the sulfonic acid group, which confer distinct chemical and biological properties. This combination makes it particularly valuable in applications requiring high stability and specific reactivity.
Properties
IUPAC Name |
2-[3-(trifluoromethyl)anilino]pyridine-3-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3S/c13-12(14,15)8-3-1-4-9(7-8)17-11-10(21(18,19)20)5-2-6-16-11/h1-7H,(H,16,17)(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGDBCPTSMQPDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=CC=N2)S(=O)(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364884 |
Source
|
Record name | 2-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38025-91-1 |
Source
|
Record name | 2-[[3-(Trifluoromethyl)phenyl]amino]-3-pyridinesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38025-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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